molecular formula C15H23N3O2 B14062919 Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- CAS No. 134833-25-3

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-

Cat. No.: B14062919
CAS No.: 134833-25-3
M. Wt: 277.36 g/mol
InChI Key: PNILTPFTFWUXOS-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is a chemical compound with the molecular formula C15H20N4O2. It is also known by its trade name, Tinosorb S. This compound is commonly used as a UV filter in sunscreens and other cosmetic products to protect the skin from harmful UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- typically involves the reaction of hydrazinecarboxamide with 4-(heptyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV radiation and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the UV radiation itself, and the pathways involved are primarily related to the photochemical reactions that occur upon UV absorption .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone-3: Another UV filter used in sunscreens.

    Octocrylene: A UV filter that also stabilizes other UV absorbers.

    Avobenzone: A broad-spectrum UV filter.

Uniqueness

Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is unique due to its specific chemical structure, which provides effective UV absorption and stability in various formulations. Unlike some other UV filters, it does not degrade easily upon exposure to sunlight, making it a preferred choice in long-lasting sunscreen products .

Properties

CAS No.

134833-25-3

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

[(4-heptoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H23N3O2/c1-2-3-4-5-6-11-20-14-9-7-13(8-10-14)12-17-18-15(16)19/h7-10,12H,2-6,11H2,1H3,(H3,16,18,19)

InChI Key

PNILTPFTFWUXOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

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